6-(1,3-benzoxazol-2-ylsulfanyl)-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(1,3-Benzoxazol-2-ylsulfanyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzoxazole moiety linked to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzoxazol-2-ylsulfanyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized using 2-aminophenol and aromatic aldehydes in the presence of a base such as sodium hydroxide.
Formation of Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.
Coupling Reaction: The final step involves coupling the benzoxazole moiety with the triazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzoxazol-2-ylsulfanyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
6-(1,3-Benzoxazol-2-ylsulfanyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound is utilized as a precursor for the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1,3-benzoxazol-2-ylsulfanyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine involves:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylacetamide and 6-(1,3-benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones
Triazine Derivatives: Compounds such as cyanuric chloride and its derivatives.
Uniqueness
6-(1,3-Benzoxazol-2-ylsulfanyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its combined benzoxazole and triazine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C22H16N6OS |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
6-(1,3-benzoxazol-2-ylsulfanyl)-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H16N6OS/c1-3-9-15(10-4-1)23-19-26-20(24-16-11-5-2-6-12-16)28-21(27-19)30-22-25-17-13-7-8-14-18(17)29-22/h1-14H,(H2,23,24,26,27,28) |
InChI Key |
ANYLDGXKDYOXJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4O3)NC5=CC=CC=C5 |
Origin of Product |
United States |
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